molecular formula C8H17NO B2533031 [(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol CAS No. 1932812-76-4

[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol

Cat. No. B2533031
CAS RN: 1932812-76-4
M. Wt: 143.23
InChI Key: OSXDCLGDMCJAAR-HTQZYQBOSA-N
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Description

“[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol” is a chemical compound with the IUPAC name (1S,2R)-2-(dimethylamino)cyclopentyl)methanol . It has a molecular weight of 143.23 . This compound is used in scientific research and has various applications, such as drug synthesis and catalysis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO/c1-9(2)8-5-3-4-7(8)6-10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

X-ray Structure and Conformational Studies

[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol has been studied for its conformational properties using X-ray diffraction. It plays a significant role in hydrogen bonding, influencing both intra- and inter-conformational conversions of molecules. This highlights its importance in understanding molecular structures and interactions (Niu et al., 2015).

Catalysis and Carbon Dioxide Reduction

This compound is involved in catalytic processes, particularly in the hydrogenation of carbon dioxide to methanol. It plays a dual role in this context, both in direct reaction with CO2 and in the interception of intermediate formic acid, showing potential in sustainable chemistry applications (Rezayee et al., 2015).

Photocatalytic Reactions

The compound is involved in photocatalytic reactions, specifically in the nucleophilic addition of alcohols to styrenes. This application is significant in synthetic chemistry, where it facilitates the selective production of various compounds (Weiser et al., 2015).

Synthesis and Reaction Mechanisms

This compound is also essential in studying reaction mechanisms. For example, it has been used to explore the stereochemical course and mechanism of photochemical shifts in β,γ-unsaturated ketones (Sadler et al., 1982).

Solvent Effects in Reactions

Research shows its relevance in understanding solvent-mediated reactions, such as allylation of carbonyl compounds. This offers insights into the influence of solvents on reaction rates and selectivity (Cokley et al., 1997).

Applications in Green Chemistry

Finally, the compound's role in the synthesis of cleaner fuels like dimethyl ether from methanol indicates its potential in developing environmentally friendly energy sources (Cassone et al., 2017).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H315, H318, and H335 . These statements indicate that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[(1S,2R)-2-(dimethylamino)cyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9(2)8-5-3-4-7(8)6-10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXDCLGDMCJAAR-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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